molecular formula C7H10N2O3 B2801800 Methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate CAS No. 2248291-20-3

Methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate

Cat. No. B2801800
M. Wt: 170.168
InChI Key: SMXCIDWCRYIUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is a chemical compound used in scientific research. It is a synthetic intermediate used in the synthesis of various compounds, including drugs and natural products.

Mechanism Of Action

The mechanism of action of Methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the addition of the methyl group to the amino group in the synthesis of other compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate. However, it has been reported to have low toxicity and is not expected to have any significant effects on human health.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate in lab experiments include its availability, low cost, and synthetic versatility. However, its limitations include its limited solubility in water and its potential reactivity with certain functional groups.

Future Directions

There are several future directions for the use of Methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate in scientific research. These include its use in the synthesis of new drugs and natural products, its use as a building block for the synthesis of complex molecules, and its use in the development of new synthetic methodologies.
In conclusion, Methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is a synthetic intermediate used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of Methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate involves the reaction of 4-methyl-2-nitro-1,3-oxazole with methylamine in the presence of a reducing agent. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the addition of the methyl group to the amino group.

Scientific Research Applications

Methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is used in scientific research as an intermediate in the synthesis of various compounds. It has been used in the synthesis of natural products, such as the anticancer agent (+)-discodermolide, and in the synthesis of drugs, such as the antifungal agent caspofungin.

properties

IUPAC Name

methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(6(10)11-3)12-7(8-2)9-4/h1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXCIDWCRYIUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate

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